BenchChemオンラインストアへようこそ!

Acetamide, N,N-dimethyl-2-(2,6-xylidino)-

Lipophilicity Local Anesthetic Structure-Activity Relationship

Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a synthetic tertiary amide belonging to the 2,6-dimethylanilide class of voltage-gated sodium channel (NaV) ligands, structurally characterized by a dimethylamino acetamide side chain attached to a 2,6-dimethylphenyl ring. It bears close structural resemblance to the local anesthetic lidocaine and its active metabolites monoethylglycinexylidide (MEGX) and glycinexylidide (GX), differing specifically in the substitution pattern at the amine terminus.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 77045-28-4
Cat. No. B13764287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N,N-dimethyl-2-(2,6-xylidino)-
CAS77045-28-4
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NCC(=O)N(C)C
InChIInChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3
InChIKeyGITDGRCAOGDHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N,N-dimethyl-2-(2,6-xylidino)- (CAS 77045-28-4): Structural Identity and Class Context for Research Procurement


Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a synthetic tertiary amide belonging to the 2,6-dimethylanilide class of voltage-gated sodium channel (NaV) ligands, structurally characterized by a dimethylamino acetamide side chain attached to a 2,6-dimethylphenyl ring [1]. It bears close structural resemblance to the local anesthetic lidocaine and its active metabolites monoethylglycinexylidide (MEGX) and glycinexylidide (GX), differing specifically in the substitution pattern at the amine terminus . This compound is primarily utilized as a research tool in structure-activity relationship (SAR) studies of NaV channel blockade, lidocaine metabolism, and analgesic pharmacology.

Why In-Class 2,6-Dimethylanilide Compounds Cannot Substitute for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- in Research Settings


Within the 2,6-dimethylanilide chemotype, even minor N-terminal substitutions produce profound changes in NaV subtype selectivity, potency, metabolic stability, and off-target binding. For instance, the clinically used lidocaine (diethylamino derivative) and its de-ethylated metabolites MEGX and GX display distinct NaV blocking potencies, half-lives, and CNS penetration profiles [1]. The N,N-dimethyl variant represented by CAS 77045-28-4 possesses intermediate lipophilicity and steric bulk between the diethyl and unsubstituted glycinamide endpoints, suggesting unique binding kinetics at the local anesthetic receptor site in the NaV pore that cannot be recapitulated by using the more readily available lidocaine or glycinexylidide . Therefore, direct substitution without re-validation of key pharmacological parameters carries a high risk of generating non-reproducible or misleading results in analgesic, antiarrhythmic, or metabolic studies.

Quantitative Differentiation Evidence for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- Against Structurally Closest Analogs


Lipophilicity (XLogP) Differentiation from Lidocaine and Glycinexylidide

The XLogP value of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is 2.2 , positioning it intermediate between lidocaine (XLogP ~2.1) and glycinexylidide (XLogP ~1.3) [1]. This intermediate lipophilicity is predicted to confer a distinct balance between membrane permeability and aqueous solubility, potentially affecting onset and duration of NaV channel block in isolated nerve preparations.

Lipophilicity Local Anesthetic Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Potential

The TPSA of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is 32.3 Ų , which is identical to lidocaine (32.3 Ų) and lower than glycinexylidide (55.1 Ų) [1]. TPSA values below 60 Ų are generally associated with good blood-brain barrier permeability, indicating this compound may retain CNS access comparable to lidocaine while carrying a distinct N-substitution.

TPSA CNS Penetration NaV Blocker

Rotatable Bond Count as a Determinant of Conformational Flexibility and NaV Binding Kinetics

Acetamide, N,N-dimethyl-2-(2,6-xylidino)- contains 3 rotatable bonds , compared to 5 rotatable bonds in lidocaine and 2 rotatable bonds in glycinexylidide [1]. Reduced conformational flexibility relative to lidocaine may restrict the accessible binding conformations within the NaV pore, potentially altering use-dependent block characteristics.

Conformational Flexibility NaV Channel Binding Molecular Dynamics

Defined Research Application Scenarios for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- (CAS 77045-28-4)


Structure-Activity Relationship (SAR) Probe for NaV Subtype Selectivity

Use this compound as a tool to systematically map the N-terminal substitution requirements for NaV1.5 (cardiac) vs NaV1.7 (nociceptor) selectivity, comparing directly with lidocaine and GX in patch-clamp electrophysiology assays. The dimethylamino terminus provides a steric and electronic intermediate not represented by the diethyl (lidocaine) or unsubstituted amine (GX) extremes, enabling finer SAR resolution .

Lidocaine Metabolic Pathway Profiling

Employ CAS 77045-28-4 as a putative N-de-ethylated lidocaine metabolite standard in LC-MS/MS assays for in vitro hepatocyte or microsomal metabolism studies, where its unique fragmentation pattern and retention time can aid in distinguishing between mono-de-ethylation pathways [1].

Computational Docking and Molecular Dynamics of the Local Anesthetic Binding Site

Due to its intermediate rotatable bond count and identical TPSA to lidocaine, this compound is ideal for comparative molecular dynamics simulations aimed at isolating the effect of N-alkyl chain length on residence time and binding pose within the NaV pore, without confounding changes in membrane partitioning .

In Vivo Correlate of Intermediate Lipophilicity Local Anesthetics

Evaluate this compound in rodent models of acute and inflammatory pain to determine whether its XLogP of 2.2 translates into a distinct duration of action versus lidocaine (XLogP 2.1) and GX (XLogP 1.3), thereby testing the hypothesis that subtle lipophilicity differences within the anilide class produce clinically meaningful pharmacodynamic divergence .

Quote Request

Request a Quote for Acetamide, N,N-dimethyl-2-(2,6-xylidino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.